Bizelesin

描述

比泽莱辛是一种高度有效的抗肿瘤药物,属于环丙基吡咯吲哚类化合物。它是由天然产物 CC-1065 的合成类似物开发而来,而 CC-1065 是从细菌链霉菌中分离出来的。 比泽莱辛对各种类型的癌细胞(包括结肠癌、胰腺癌、宫颈癌、子宫内膜癌、卵巢癌和白血病细胞)具有很强的活性,即使在非常低的浓度下也是如此 .

准备方法

比泽莱辛是通过一系列涉及环丙基吡咯吲哚结构形成的化学反应合成的。合成路线通常包括以下步骤:

环丙烷环的形成: 这涉及在受控条件下使合适的先驱体与环丙烷化剂反应。

吡咯吲哚合成: 然后将环丙烷中间体与吲哚衍生物反应,形成吡咯吲哚结构。

化学反应分析

比泽莱辛会经历几种类型的化学反应,主要涉及它与 DNA 的相互作用:

烷基化: 比泽莱辛烷基化 DNA 中腺嘌呤碱基的 N3 位点,导致形成链间交联。

DNA 链间交联: 该化合物在相对 DNA 链上的腺嘌呤碱基之间形成共价键,破坏 DNA 螺旋并导致细胞死亡.

在这些反应中常用的试剂和条件包括:

环丙烷化剂: 用于最初形成环丙烷环。

吲哚衍生物: 与环丙烷中间体反应形成吡咯吲哚结构。

DNA: 比泽莱辛烷基化活性的主要目标。

从这些反应形成的主要产物是 DNA 加合物和交联的 DNA 链。

科学研究应用

比泽莱辛因其在癌症治疗中的潜在应用而得到广泛研究。它对各种癌细胞系的强大活性使其成为化疗的有希望的候选药物。一些关键的研究应用包括:

作用机制

比泽莱辛通过与 DNA 的小沟结合并烷基化腺嘌呤碱基的 N3 位点来发挥作用。这导致形成链间交联,破坏 DNA 螺旋并阻止复制和转录。 由此产生的 DNA 损伤触发细胞死亡途径,导致选择性杀死癌细胞 .

相似化合物的比较

比泽莱辛属于一类称为环丙基吡咯吲哚的化合物,其中还包括阿多泽莱辛和卡泽莱辛。这些化合物具有相似的 DNA 结合和烷基化特性,但它们的具体结构和作用机制有所不同:

这些差异突出了比泽莱辛的独特特性及其作为抗癌药物的潜在优势。

生物活性

Bizelesin, a potent cyclopropylpyrroloindole, is recognized for its unique bifunctional alkylating properties that specifically target AT-rich sequences in DNA. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and toxicity profiles based on diverse research findings.

This compound operates primarily as a DNA-damaging agent by forming covalent bonds with DNA at specific sites, leading to disruptions in replication and transcription processes. It preferentially binds to AT-rich regions of the genome, which are often found in oncogenes and tumor suppressor genes. This selective targeting enhances its cytotoxic effects on cancer cells while sparing normal tissues to some extent.

Pharmacokinetics

A Phase I clinical trial assessed the pharmacokinetics of this compound in patients with advanced solid malignancies. The study administered escalating doses of this compound via intravenous injection every four weeks. Key findings included:

- Maximum Tolerated Dose (MTD) : Established at 0.71 µg/m² for heavily pretreated patients and 1.26 µg/m² for minimally pretreated patients .

- Toxicity Profile : The most common side effect was myelosuppression, particularly neutropenia. Other hematological toxicities such as thrombocytopenia and anemia were less frequently observed .

Clinical Efficacy

In clinical settings, this compound has demonstrated promising anticancer activity:

- A notable case involved a patient with advanced ovarian carcinoma who experienced a 40% reduction in measurable disease lasting 24 months following treatment with this compound .

- The drug's efficacy is attributed to its ability to induce cell cycle arrest , particularly at the G2-M checkpoint, leading to cellular senescence rather than apoptosis in certain contexts .

Comparative Studies

Research comparing this compound with other alkylating agents like adozelesin revealed distinct biological responses:

- Cell Cycle Effects : this compound induced G2-M arrest and senescence, while adozelesin triggered apoptosis in similar cell types .

- Cytotoxicity : this compound was found to be more cytotoxic than adozelesin across various cell lines, indicating its potential as a more effective therapeutic option .

Summary of Key Findings

| Characteristic | This compound | Adozelesin |

|---|---|---|

| Mechanism | Bifunctional alkylating agent | Monofunctional alkylating agent |

| Target DNA Sequence | AT-rich islands | Similar but less selective |

| Primary Effect | G2-M arrest and senescence | Apoptosis |

| MTD (µg/m²) | 0.71 (HP), 1.26 (MP) | Higher than this compound |

| Common Toxicity | Neutropenia | Thrombocytopenia |

| Clinical Response | 40% reduction in ovarian cancer | Varies |

属性

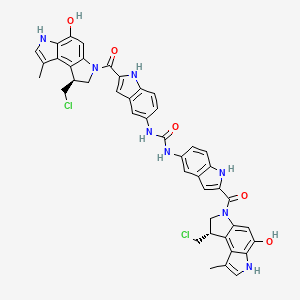

IUPAC Name |

1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONKWHRXTPJODV-DNQXCXABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H36Cl2N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156213 | |

| Record name | Bizelesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129655-21-6 | |

| Record name | Bizelesin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129655216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bizelesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIZELESIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bizelesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIZELESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0O9OBI87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。